molecular formula C17H10ClFO2 B5600867 5-(4-chlorophenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone

5-(4-chlorophenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone

Cat. No. B5600867
M. Wt: 300.7 g/mol
InChI Key: HRNOMVJWTAJPDO-UKTHLTGXSA-N
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Description

"5-(4-chlorophenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone" is a chemical compound with notable properties and synthesis methods. It is part of the furanone family, a group of compounds known for their diverse applications in chemical research.

Synthesis Analysis

The synthesis of compounds similar to "this compound" involves complex chemical processes. For instance, the synthesis of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, a related compound, is done in THF solution and characterized using various spectroscopic methods (Wang Zhao-yang, 2012).

Molecular Structure Analysis

The molecular structure of furanone derivatives is typically characterized using X-ray diffraction and spectroscopic methods. For example, the crystal structure of similar compounds indicates that the phenyl rings are almost perpendicular to the planar furanone (Wang Zhao-yang, 2012).

Chemical Reactions and Properties

Furanones are known for their reactivity and mutagenic effects. Studies have shown that substitutions by bromine or chlorine in furanones can significantly impact their mutagenic potential (R. T. Lalonde et al., 1997).

properties

IUPAC Name

(3E)-5-(4-chlorophenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFO2/c18-14-5-3-12(4-6-14)16-10-13(17(20)21-16)9-11-1-7-15(19)8-2-11/h1-10H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNOMVJWTAJPDO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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